4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is a compound recognized for its potential applications in medicinal chemistry and organic synthesis. It is classified as an aromatic sulfonamide, which incorporates a sulfonyl group attached to an amino group on a benzoic acid framework. This compound is primarily explored for its biological activities, including enzyme inhibition and potential therapeutic effects.
The compound can be synthesized through various methods, with a common approach involving the reaction of 4-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride. This synthesis is typically performed under controlled conditions to ensure high yield and purity.
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid falls under the category of organic compounds known as sulfonamides, specifically aromatic sulfonamides. These compounds are characterized by the presence of a sulfonyl group (-SO2-) linked to an amine group (-NH2) and are often utilized in pharmaceuticals due to their biological activities.
The synthesis of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid typically involves a multi-step process:
The reaction conditions often include specific temperatures and reaction times that are optimized for maximum yield. For instance, maintaining a temperature between 0°C and room temperature can help control the reactivity of the sulfonyl chloride.
The molecular formula for 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is C17H19NO5S. Its structure includes:
Property | Value |
---|---|
Molecular Weight | 349.4 g/mol |
IUPAC Name | 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid |
InChI | InChI=1S/C17H19NO5S/c1-2... |
InChI Key | NQYWFBSAPQKXHD-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, electrophilic substitution may require acidic or basic conditions to facilitate the reaction.
The mechanism of action for 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid involves its interaction with biological targets such as enzymes and receptors:
Research indicates that these interactions could be leveraged for therapeutic applications, particularly in treating inflammatory diseases and cancer.
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid has notable applications in various fields:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8